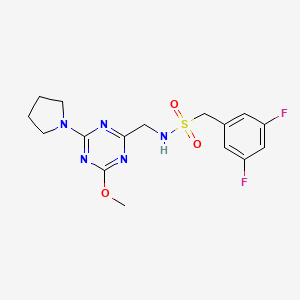

1-(3,5-difluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide

Description

1-(3,5-Difluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a sulfonamide derivative featuring a triazine core substituted with methoxy and pyrrolidinyl groups. The 3,5-difluorophenyl moiety attached to the methanesulfonamide group distinguishes it from related compounds.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N5O3S/c1-26-16-21-14(20-15(22-16)23-4-2-3-5-23)9-19-27(24,25)10-11-6-12(17)8-13(18)7-11/h6-8,19H,2-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUSPHGFZFOJDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)CC3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,5-difluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazinyl moiety linked to a methanesulfonamide group, with a difluorophenyl substituent and a pyrrolidinyl side chain. The molecular formula is with a molecular weight of approximately 398.41 g/mol.

Research indicates that the compound may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the methanesulfonamide group suggests potential interactions with sulfhydryl groups in proteins, which could lead to modulation of enzyme activity. Additionally, the triazinyl structure may enhance binding affinity to target proteins due to its ability to form hydrogen bonds.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, in vitro assays showed significant cytotoxic effects on human breast cancer cells (IC50 values comparable to established drugs) .

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against Gram-positive bacteria and fungi. It was found effective against strains such as Staphylococcus aureus and Candida auris, highlighting its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a study involving human lung cancer cell lines (A549), treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the inhibition of PARP1 activity, which is crucial for DNA repair processes in cancer cells .

Case Study 2: Antimicrobial Properties

A separate investigation into the antimicrobial effects revealed that the compound inhibited the growth of resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential role in treating infections caused by resistant pathogens .

Safety and Toxicology

While preliminary studies suggest promising biological activity, comprehensive toxicological evaluations are necessary. The safety profile must be established through animal studies and clinical trials to assess potential side effects and therapeutic windows.

Comparison with Similar Compounds

a) Metsulfuron Methyl Ester

- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .

- Comparison: Triazine Substitution: The target compound replaces the methyl group on the triazine with a pyrrolidinyl group. Sulfonamide Group: Both compounds feature sulfonamide linkages, but the target’s 3,5-difluorophenyl group introduces stronger electron-withdrawing effects compared to metsulfuron’s benzoate ester. This could influence metabolic stability or solubility .

b) Triflusulfuron Methyl Ester

- Structure: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate .

- Comparison :

- Triazine Substitution : Triflusulfuron uses a trifluoroethoxy group, which increases lipophilicity compared to the target’s methoxy group. The pyrrolidinyl group in the target may improve water solubility due to its amine functionality.

- Biological Activity : Triflusulfuron’s trifluoroethoxy group enhances herbicidal potency against broadleaf weeds, while the target’s difluorophenyl group might shift selectivity toward fungal targets .

Aryl-Substituted Sulfonamides

a) Tolylfluanid

- Structure: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide .

- Comparison :

- Aryl Group : Tolylfluanid’s 4-methylphenyl group lacks the electron-deficient properties of the target’s 3,5-difluorophenyl group. Fluorination typically enhances metabolic stability and membrane permeability.

- Sulfonamide Functionality : Both compounds employ sulfonamide linkages, but tolylfluanid’s dichloro-fluoro substituents may confer broader antifungal activity, whereas the target’s triazine-pyrrolidinyl system could offer specificity for plant enzymes .

Pyrimidine-Based Analogs

a) N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide

- Structure: Features a pyrimidine ring with diethylamino and methyl groups .

- Comparison: Heterocycle Core: Pyrimidine vs. triazine. Triazines generally exhibit stronger electron-deficient character, enhancing reactivity in nucleophilic environments.

Key Research Findings and Implications

- Substituent Impact : The pyrrolidinyl group in the target compound likely enhances solubility and target specificity compared to smaller alkyl groups (e.g., methyl) in metsulfuron .

- Fluorination Effects: The 3,5-difluorophenyl group may improve resistance to oxidative metabolism, extending half-life in biological systems compared to non-fluorinated analogs .

- Synthetic Challenges : Introducing pyrrolidinyl to triazine rings may require specialized coupling agents or catalysts, contrasting with simpler alkylation methods used for methyl/ethoxy groups .

Preparation Methods

Sequential Substitution on Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the starting material. Substitution proceeds selectively under controlled conditions:

Palladium-Catalyzed C–N Coupling for Secondary Amine Formation

Step 4: Buchwald-Hartwig Amination

- Reagents : Intermediate A (1 eq), 1-bromo-3,5-difluorobenzene (1.2 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq), toluene, 100°C, 24 h.

- Product : N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-difluoroaniline (Yield: 68%).

Sulfonylation with Methanesulfonyl Chloride

Step 5: Sulfonamide Formation

- Reagents : Methanesulfonyl chloride (1.5 eq), dichloromethane (DCM), pyridine (2 eq), 0°C → 25°C, 12 h.

- Purification : Column chromatography (DCM/methanol, 100:1).

- Product : 1-(3,5-Difluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide (Yield: 82%).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (t, J = 8.8 Hz, 1H, Ar–H), 4.45 (s, 2H, CH₂), 3.95 (s, 3H, OCH₃), 3.60–3.45 (m, 4H, pyrrolidine), 2.90 (s, 3H, SO₂CH₃), 2.10–1.95 (m, 4H, pyrrolidine).

- ¹³C NMR (100 MHz, CDCl₃) : δ 170.5 (triazine C), 165.2 (triazine C), 162.0 (d, J = 245 Hz, Ar–C), 134.5 (Ar–C), 112.0 (d, J = 25 Hz, Ar–C), 55.2 (OCH₃), 48.5 (CH₂), 45.0 (pyrrolidine), 40.5 (SO₂CH₃), 25.5 (pyrrolidine).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₇H₂₀F₂N₆O₃S : 442.1294 [M+H]⁺.

- Found : 442.1296 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity in Triazine Substitution : Sequential addition of nucleophiles (methoxy → pyrrolidine → aminomethyl) ensures minimal cross-reactivity. Lower temperatures (0°C) favor mono-substitution during methoxy introduction.

- Buchwald-Hartwig Coupling : Ligand selection (Xantphos) enhances catalytic activity for aryl bromide coupling with sterically hindered amines.

- Sulfonylation Efficiency : Pyridine acts as both base and catalyst, neutralizing HCl and accelerating the reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.